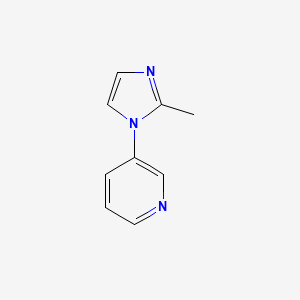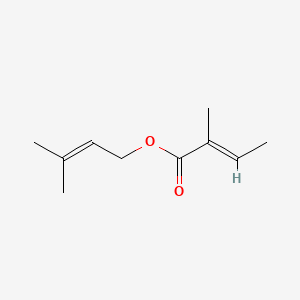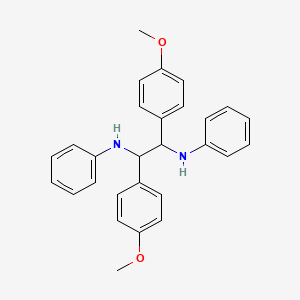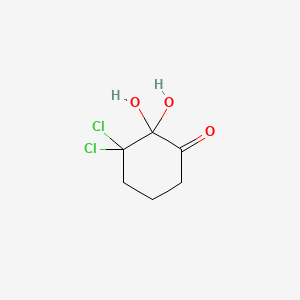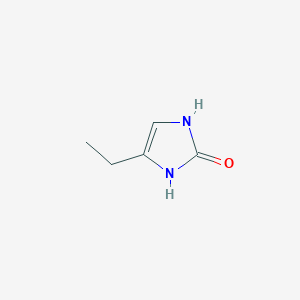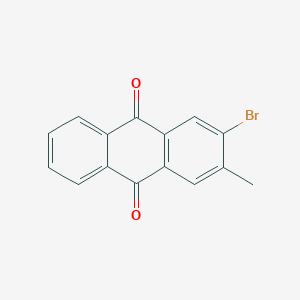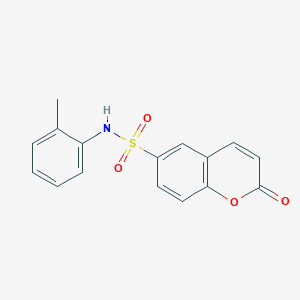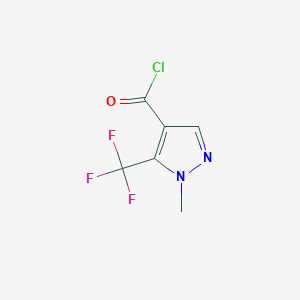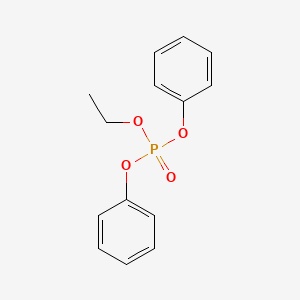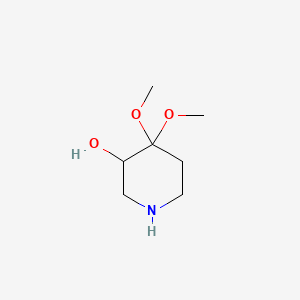![molecular formula C11H13N3O2 B3057758 N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide CAS No. 848052-88-0](/img/structure/B3057758.png)
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide is a versatile small molecule scaffold with a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a hydroxycarbamimidoyl group attached to a phenyl ring. It has a melting point of approximately 200°C .
Preparation Methods
The synthesis of N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves several steps. One common synthetic route includes the reaction of 4-(N’-Hydroxycarbamimidoyl)benzoic acid with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide can be compared with similar compounds such as:
4-(N’-Hydroxycarbamimidoyl)benzoic acid: This compound lacks the cyclopropane ring, making it less rigid and potentially less specific in its interactions.
4-(N’-Hydroxycarbamimidoyl)benzeneboronic acid: This compound includes a boronic acid group, which can form additional interactions with target proteins but may have different reactivity and stability.
The uniqueness of N-[4-(N’-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide lies in its combination of the cyclopropane ring and hydroxycarbamimidoyl group, providing a balance of rigidity and reactivity that is valuable in various research applications .
Properties
CAS No. |
848052-88-0 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H13N3O2/c12-10(14-16)7-3-5-9(6-4-7)13-11(15)8-1-2-8/h3-6,8,16H,1-2H2,(H2,12,14)(H,13,15) |
InChI Key |
JHOODYBRXMCBMO-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N |
Isomeric SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


